Allosteric Protein–Protein Interaction Inhibition: A Mechanism Distinct from Catalytic Site Inhibitors
LEDGIN6 functions as an allosteric inhibitor of HIV-1 integrase by disrupting the protein–protein interaction with the cellular cofactor LEDGF/p75, whereas clinically approved integrase strand transfer inhibitors (INSTIs) like raltegravir target the enzyme's catalytic active site [1]. This mechanistic divergence is evidenced by synergy when LEDGINs are combined with raltegravir and a lack of cross-resistance in profiling studies [1].
| Evidence Dimension | Mechanism of Action & Binding Site |
|---|---|
| Target Compound Data | Allosteric inhibitor; binds LEDGF/p75 pocket on IN, blocks PPI and induces aberrant IN multimerization |
| Comparator Or Baseline | Raltegravir (INSTI): Catalytic site inhibitor; blocks DNA strand transfer activity |
| Quantified Difference | Non-overlapping binding sites; synergistic activity observed in combination; distinct resistance profiles |
| Conditions | Biochemical and virological assays |
Why This Matters
This distinct mechanism enables research into novel combination therapies and studies on overcoming INSTI resistance, applications not possible with catalytic site inhibitors.
- [1] Christ F, et al. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization. Antimicrob Agents Chemother. 2012 Aug;56(8):4365-74. View Source
